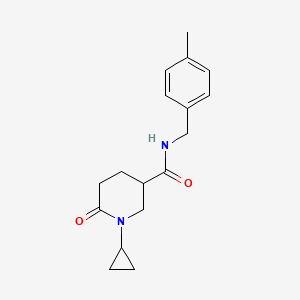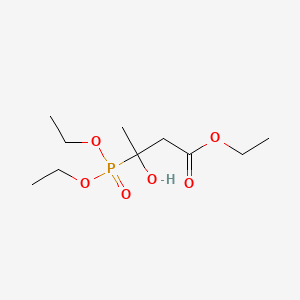![molecular formula C26H26N2O4 B5000459 methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea compounds and is known for its antimitotic properties.
Mécanisme D'action
The mechanism of action of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the inhibition of microtubule polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the mitotic spindle and the inhibition of cell division.
Biochemical and Physiological Effects:
This compound has been shown to have antimitotic and antiproliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in lab experiments is its high potency. This compound is effective at low concentrations, which makes it a cost-effective tool for research. However, this compound has some limitations, including its poor solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the effects of this compound on non-cancerous cells, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the combination of this compound with other drugs may enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the reaction of 2-methyl-3-[(4-phenylbutanoyl)amino]benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate has been widely used in scientific research as a tool to study the mechanism of cell division and proliferation. It has been shown to inhibit microtubule polymerization, which is essential for cell division. This compound has been used to study the effects of microtubule inhibitors on cancer cells, and it has been found to be effective against a variety of cancer cell lines.
Propriétés
IUPAC Name |
methyl 2-[[2-methyl-3-(4-phenylbutanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-18-20(25(30)28-23-15-7-6-13-21(23)26(31)32-2)14-9-16-22(18)27-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16H,8,12,17H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWWHQLWPQSXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)

![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)


![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)